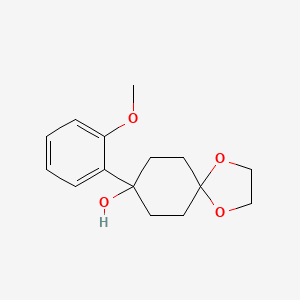
MFCD21594332
Descripción general
Descripción
MFCD21594332 is a spiro compound characterized by a unique structure that includes a spirocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD21594332 typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and cyclization, to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
MFCD21594332 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD21594332 involves its interaction with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in its functional groups.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione:
Uniqueness
MFCD21594332 is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
8-(2-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C15H20O4/c1-17-13-5-3-2-4-12(13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3 |
Clave InChI |
QFSCFTYEULQVAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2(CCC3(CC2)OCCO3)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

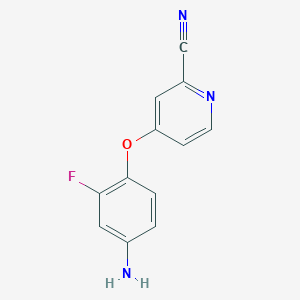
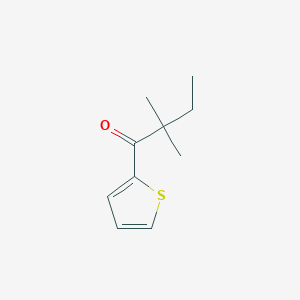
![7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B8615388.png)
![1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B8615401.png)
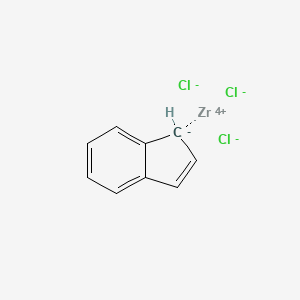

![5-{[2-(Diethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B8615420.png)
![methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate](/img/structure/B8615424.png)
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B8615432.png)
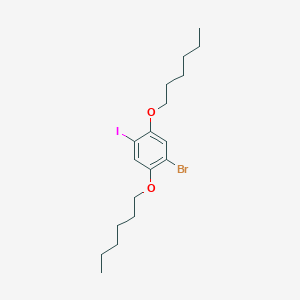
phosphanium bromide](/img/structure/B8615451.png)

![4-(6-{[1-(Pentan-3-yl)piperidin-4-yl]amino}pyridazin-3-yl)benzonitrile](/img/structure/B8615463.png)
